An In-depth Technical Guide to the Structural Analysis of 2,3-Dimethoxyphenylboronic Acid
An In-depth Technical Guide to the Structural Analysis of 2,3-Dimethoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis of 2,3-dimethoxyphenylboronic acid, a versatile building block in organic synthesis and medicinal chemistry. While a complete, publicly available crystallographic and spectroscopic dataset for this specific molecule is limited, this document outlines the essential analytical techniques and expected data for its structural elucidation. This guide will be valuable for researchers working with this compound and other phenylboronic acid derivatives.
Physicochemical Properties
2,3-Dimethoxyphenylboronic acid is a white to pale cream crystalline powder. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₈H₁₁BO₄ |
| Molecular Weight | 181.98 g/mol |
| CAS Number | 40972-86-9 |
| Melting Point | 67-71 °C |
| Appearance | White to pale cream crystals or powder |
| IUPAC Name | (2,3-dimethoxyphenyl)boronic acid |
Spectroscopic and Structural Characterization
A combination of spectroscopic and crystallographic techniques is essential for the unambiguous structural determination of 2,3-dimethoxyphenylboronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Expected ¹H and ¹³C NMR Spectral Data
The expected chemical shifts for 2,3-dimethoxyphenylboronic acid in a suitable deuterated solvent like DMSO-d₆ are summarized in Table 2. These are predicted values based on the structure and data from similar compounds.
| ¹H NMR | ¹³C NMR |
| Chemical Shift (ppm) | Assignment |
| ~7.2-7.4 | Ar-H |
| ~6.9-7.1 | Ar-H |
| ~6.8-7.0 | Ar-H |
| ~8.0 (broad s) | B(OH)₂ |
| ~3.8 (s) | -OCH₃ |
| ~3.7 (s) | -OCH₃ |
Experimental Protocol for NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of 2,3-dimethoxyphenylboronic acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube.
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Data Acquisition:
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Instrument: A 400 MHz or higher field NMR spectrometer.
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¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
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¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required.
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Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Expected FTIR Spectral Data
Key vibrational frequencies for 2,3-dimethoxyphenylboronic acid are presented in Table 3.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretching (intermolecular H-bonding) |
| ~3000 | Medium | Aromatic C-H stretching |
| 2950-2850 | Medium | Aliphatic C-H stretching (-OCH₃) |
| ~1600, ~1470 | Strong | Aromatic C=C stretching |
| ~1350 | Strong | B-O stretching |
| ~1250 | Strong | Asymmetric C-O-C stretching |
| ~1080 | Strong | Symmetric C-O-C stretching |
| ~750 | Strong | Aromatic C-H out-of-plane bending |
Experimental Protocol for FTIR Spectroscopy
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Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly onto the ATR crystal.
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Data Acquisition:
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Instrument: A Fourier-Transform Infrared Spectrometer.
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Mode: Absorbance or Transmittance.
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Spectral Range: Typically 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.
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Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.
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Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Expected Mass Spectrometry Data
For 2,3-dimethoxyphenylboronic acid (MW = 181.98), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected, depending on the ionization technique. Common fragmentation pathways for phenylboronic acids involve the loss of water (H₂O) from the boronic acid group and cleavage of the C-B bond.
Experimental Protocol for Mass Spectrometry
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Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).
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Data Acquisition:
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Instrument: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
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Ionization Source: Electrospray ionization (ESI) is a common technique for polar molecules like boronic acids.
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Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers can be used.
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Mode: Positive or negative ion mode can be selected.
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Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry can be used to determine the elemental composition.
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and crystal packing. While a crystal structure for 2,3-dimethoxyphenylboronic acid is not publicly available, Table 4 presents representative crystallographic data for a closely related compound, phenylboronic acid, to illustrate the type of information obtained.
Table 4: Representative Crystallographic Data for Phenylboronic Acid
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Iba2 |
| Unit Cell Dimensions | a = 6.94 Å, b = 15.35 Å, c = 11.53 Å |
| Bond Length (C-B) | ~1.55 Å |
| Bond Length (B-O) | ~1.37 Å |
| Bond Angle (O-B-O) | ~118° |
| Bond Angle (C-C-C) | ~120° (in phenyl ring) |
Experimental Protocol for X-ray Crystallography
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Crystal Growth: Grow single crystals of 2,3-dimethoxyphenylboronic acid suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion.
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Data Collection:
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Instrument: A single-crystal X-ray diffractometer with a Mo or Cu X-ray source.
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Procedure: Mount a suitable crystal on the diffractometer. Cool the crystal (typically to 100 K) to minimize thermal vibrations. Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
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Structure Solution and Refinement:
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Process the diffraction data to obtain a set of structure factors.
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Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
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Refine the structural model against the experimental data to obtain the final, accurate structure.
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Visualizations
The following diagrams illustrate the workflow for structural analysis and the molecular structure of 2,3-dimethoxyphenylboronic acid.
